(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone
Description
The compound (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone features a unique hybrid structure combining a 1H-indol-3-yl methanone core with a sulfonylated azetidine ring. This structural motif is significant in medicinal chemistry due to the indole scaffold’s prevalence in bioactive molecules and the sulfonyl group’s role in enhancing metabolic stability .
Properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(1H-indol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-17(15-8-18-16-6-2-1-5-14(15)16)19-9-13(10-19)24(21,22)11-12-4-3-7-23-12/h1-8,13,18H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMPXMGQOJOFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)S(=O)(=O)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.
Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of 344.4 g/mol . The structure includes:
- Azetidine Ring : A four-membered nitrogen-containing ring.
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Indole Moiety : A bicyclic structure known for various biological activities.
- Sulfonyl Group : Enhances reactivity and potential interactions with biological targets.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₄S |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 1797277-45-2 |
Research indicates that this compound may act as a ligand for specific enzymes or receptors, influencing various physiological processes. The sulfonyl group is particularly noted for facilitating strong interactions with protein active sites, potentially leading to the inhibition of specific enzymes or modulation of receptor activities.
Pharmacological Effects
- Anticancer Activity : Similar compounds have been associated with anti-cancer effects, particularly in breast and prostate cancer cell lines . The indole moiety is often linked to anti-cancer properties, suggesting that this compound may exhibit similar effects.
- Anti-inflammatory Properties : Indole derivatives are known for their anti-inflammatory activities, which could be relevant for this compound as well.
- Antiviral Potential : Some azetidinone derivatives have shown antiviral activity against various viruses, indicating that this compound might also possess similar properties .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its combination of distinct structural elements. Here’s a comparison with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 3-(Furan-2-ylmethyl)sulfonylazetidin derivatives | Contains similar furan and azetidine structures |
| 1-(3-(sulfonyl)azetidin-1-yl)-2-(indol-1-yl)ethanone | Lacks furan component but retains azetidine |
| 4-(2-chlorophenyl)-3-methoxyazetidin derivatives | Recognized for anticancer activity |
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Azetidine Ring : Through cyclization reactions involving appropriate precursors.
- Introduction of the Furan Group : Utilizing sulfonylation reactions.
- Final Assembly : Coupling reactions under controlled conditions to achieve the desired molecular architecture.
Research Findings and Case Studies
Recent studies have focused on understanding the interaction profiles and biological pathways modulated by this compound. For example, research evaluating its binding affinity to specific receptors has shown promising results, indicating its potential as a therapeutic agent.
Case Study Example
A study exploring the effects of related azetidinone compounds found that certain derivatives exhibited significant antiproliferative activity against human breast carcinoma cells at nanomolar concentrations . This suggests that this compound may also have similar efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share key structural features with the target molecule, enabling comparative analysis of their properties:
Key Findings from Comparative Analysis
Indole-based derivatives (e.g., UR-144) exhibit higher CB1 receptor affinity than pyrrole analogs, as seen in cannabinoid studies .
Substituent Effects: Sulfonyl groups enhance metabolic stability but may reduce solubility. The furan-2-ylmethyl sulfonyl group in the target compound could offer a balance between lipophilicity and hydrogen-bonding capacity compared to phenylsulfonyl groups . Alkyl chains (e.g., pentyl in UR-144) are critical for cannabinoid activity; shorter chains (e.g., ethyl in ) reduce potency .
Biological Activity Trends: Indole-methanones with bulky N1 substituents (e.g., tetramethylcyclopropyl in UR-144) show pronounced hypomobility and antinociception, suggesting the target compound’s azetidine-sulfonyl group may mimic this steric effect . Compounds lacking cyclic sulfonamide moieties (e.g., ) are less stable in metabolic assays, highlighting the azetidine-sulfonyl group’s advantage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
